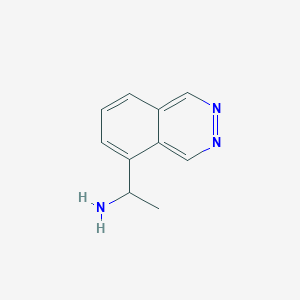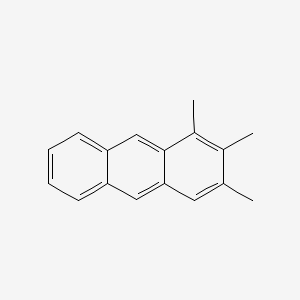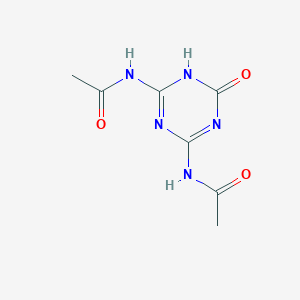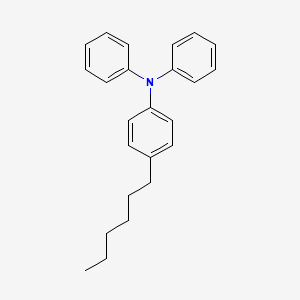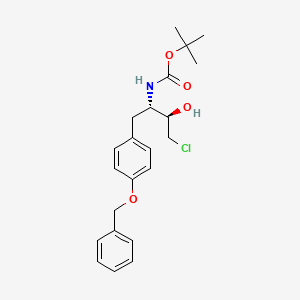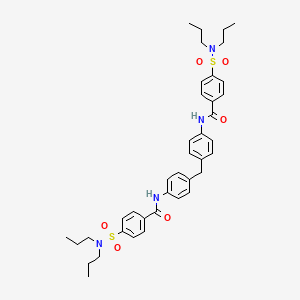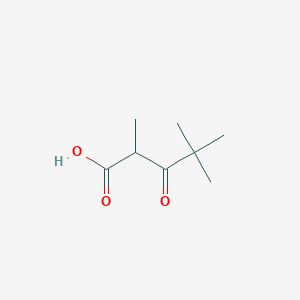
2,4,4-Trimethyl-3-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C8H14O3. It is characterized by the presence of a carboxylic acid group and a ketone group within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-3-pentanone with a suitable oxidizing agent to introduce the carboxylic acid functionality. Another method involves the use of Grignard reagents to form the desired product through a series of steps involving intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of 2,4,4-trimethyl-3-hydroxypentanoic acid.
Substitution: Formation of halogenated derivatives or amine-substituted products.
Applications De Recherche Scientifique
2,4,4-Trimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-3-oxopentanoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4-Trimethyl-3-oxopentanoic acid
- 3-Oxopentanoic acid
- 2-Hydroxybutanoic acid
Uniqueness
2,4,4-Trimethyl-3-oxopentanoic acid is unique due to the presence of three methyl groups, which confer steric hindrance and influence its reactivity compared to similar compounds. This structural feature can affect its interaction with enzymes and other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
53333-24-7 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2,4,4-trimethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(7(10)11)6(9)8(2,3)4/h5H,1-4H3,(H,10,11) |
Clé InChI |
NVBMXONDBOFHAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)
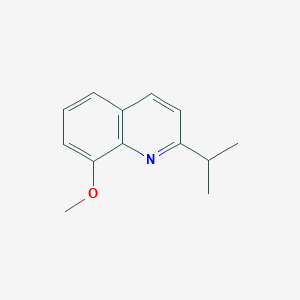
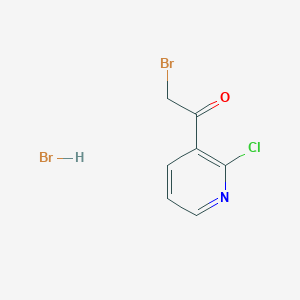
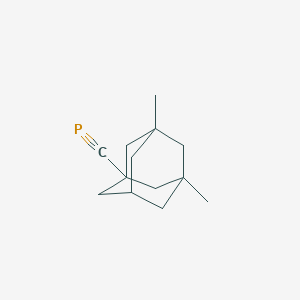
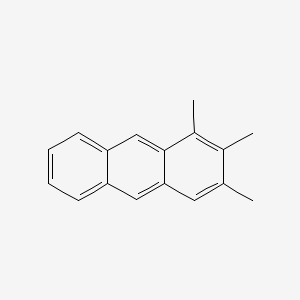
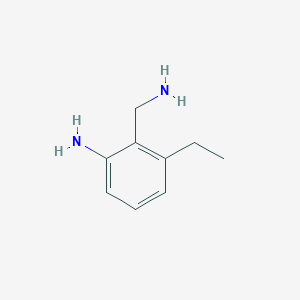
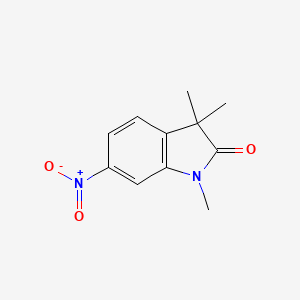
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
